molecular formula C12H15N3O4 B1627872 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid CAS No. 893611-87-5

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid

Cat. No.: B1627872
CAS No.: 893611-87-5
M. Wt: 265.26 g/mol
InChI Key: KYYUCJDXASXGPX-UHFFFAOYSA-N
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Description

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that features a piperazine ring substituted with a methyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Coupling Reactions: The carboxylic acid group can form amide bonds with amines using coupling reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: EDCI and triethylamine for amide bond formation.

Major Products

    Reduction: 2-(3-Methylpiperazin-1-yl)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Coupling: Amide derivatives when reacted with amines.

Scientific Research Applications

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The piperazine ring can enhance the compound’s ability to bind to biological targets due to its hydrogen bond donor and acceptor properties .

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds like 1-(2,3-dihydro-1H-inden-2-yl)piperazine and 1-(3-chlorophenyl)piperazine share the piperazine core structure.

    Nitrobenzoic Acid Derivatives: Compounds such as 4-nitrobenzoic acid and 2-nitrobenzoic acid have similar nitrobenzoic acid moieties.

Uniqueness

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid is unique due to the combination of the piperazine ring and the nitrobenzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-8-7-14(6-5-13-8)11-9(12(16)17)3-2-4-10(11)15(18)19/h2-4,8,13H,5-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYUCJDXASXGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587504
Record name 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-87-5
Record name 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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